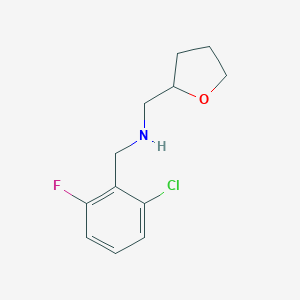

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

説明

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a synthetic organic compound that combines a benzyl group substituted with chlorine and fluorine atoms, and a tetrahydrofuran (THF) ring attached to a methylamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves multiple steps:

Preparation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorotoluene with thionyl chloride (SOCl₂) under reflux conditions.

Formation of 2-Chloro-6-fluorobenzylamine: The 2-chloro-6-fluorobenzyl chloride is then reacted with ammonia (NH₃) or an amine to form 2-chloro-6-fluorobenzylamine.

Coupling with Tetrahydrofuran-2-yl-methylamine: Finally, the 2-chloro-6-fluorobenzylamine is coupled with tetrahydrofuran-2-yl-methylamine under appropriate conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

科学的研究の応用

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties.

Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

作用機序

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine and fluorine atoms can enhance binding affinity and specificity, while the tetrahydrofuran ring can provide structural stability and solubility.

類似化合物との比較

Similar Compounds

2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.

2-Chloro-6-fluorobenzylamine: An intermediate in the synthetic route.

2-Chloro-6-fluorobenzaldehyde: Another related compound with different functional groups.

Uniqueness

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is unique due to the combination of its structural features, which confer specific chemical and physical properties. The presence of both a benzyl group with halogen substitutions and a tetrahydrofuran ring makes it versatile for various applications, distinguishing it from simpler analogs.

生物活性

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine, with the chemical formula C12H15ClFNO and CAS number 510723-77-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C12H15ClFNO

- Molar Mass : 243.71 g/mol

- Hazard Classification : Irritant (Xi)

The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in oncology. Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Overview

The compound has shown promising results in several studies, particularly against various cancer cell lines. Below is a summary of its biological activity based on recent research findings:

| Cell Line | IC50 (µM) | Mechanism of Action | References |

|---|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation | |

| HeLa | 2.41 | Cell cycle arrest at G1 phase | |

| A549 | 1.47 | Inhibits proliferation | |

| U-937 | 0.78 | Cytotoxic activity |

Case Studies

-

Study on MCF-7 and A549 Cells :

In a study evaluating the cytotoxic effects of this compound on MCF-7 and A549 cells, it was found that the compound significantly reduced cell viability at concentrations as low as 0.65 µM for MCF-7 and 1.47 µM for A549 cells. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. -

In Vivo Evaluation :

Another study focused on the in vivo efficacy of the compound in animal models with induced tumors. The results showed a marked reduction in tumor size compared to control groups, supporting its potential therapeutic application in cancer treatment.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted several key findings:

- Cytotoxicity : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to or lower than established chemotherapeutic agents.

- Apoptotic Induction : Mechanistic studies revealed that the compound triggers apoptosis in cancer cells through mitochondrial pathways and caspase activation, leading to cell death.

- Selectivity : Preliminary data suggest that the compound may exhibit selectivity towards certain cancer types, which could be beneficial for minimizing side effects in patients.

特性

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1,4-5,9,15H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABLOMURHFGCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901165816 | |

| Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-77-0 | |

| Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。